(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP2) is a degradation product (DP) of Empagliflozin (EGF), a sodium glucose cotransporter (SGLT) 2 inhibitor. [] It is generated under acidic hydrolysis conditions as per International Conference on Harmonization (ICH) guidelines Q1 (R2). [] DP2 is formed due to the elimination of the tetrahydrofuran ring from the Empagliflozin structure. [] It serves as a critical marker for identifying potential degradation pathways of Empagliflozin, which is essential for optimizing manufacturing processes and quality control parameters of the drug. []
The molecular structure of DP2 is elucidated through high-resolution mass spectrometry, specifically Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS). [] Accurate mass measurements and MS/MS fragmentation patterns are used to characterize the structure. [] The structure reveals the loss of the tetrahydrofuran ring compared to the parent Empagliflozin molecule. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6